molecular formula C7H4Cl2N2S B1316403 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine CAS No. 35265-82-8

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Cat. No.: B1316403
CAS No.: 35265-82-8
M. Wt: 219.09 g/mol
InChI Key: ZDKZDOFEASCBMV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.

    Biological Research: The compound and its derivatives are studied for their potential antiviral, antibacterial, and antifungal activities.

    Materials Science: It is investigated for its potential use in the development of organic semiconductors and other electronic materials.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is not explicitly stated, pyrimidines in general have been known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral . It is recommended to keep it in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cAMP-phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic AMP (cAMP). By inhibiting this enzyme, this compound can modulate various cellular processes that are dependent on cAMP signaling . Additionally, this compound has been shown to enhance the bio-synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the levels of cAMP, which in turn affects gene expression and cellular metabolism. This compound has been observed to prevent the absorption of vascular and blood cells, thereby supporting adenosine inhibition of thrombocytopenia . Furthermore, it strengthens the anti-aggregation activity of PGI2, contributing to its role in reducing pulmonary hypertension .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cAMP-phosphodiesterase, thereby increasing intracellular cAMP levels. This elevation in cAMP leads to the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in gene expression and metabolic regulation . The compound’s ability to enhance PGI2 bio-synthesis further underscores its role in modulating vascular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound is stable under inert atmosphere and dark conditions at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on cAMP-phosphodiesterase and continues to support PGI2 bio-synthesis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances PGI2 bio-synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential disruption of normal cellular functions and metabolic processes . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cAMP levels and PGI2 bio-synthesis. It interacts with enzymes such as cAMP-phosphodiesterase and protein kinase A, influencing metabolic flux and metabolite levels . The compound’s role in enhancing PGI2 bio-synthesis also implicates it in pathways related to vascular function and platelet aggregation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can effectively interact with its target enzymes and proteins, thereby modulating cellular processes at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 2-methylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,2-d]pyrimidine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
  • 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
  • 2,4-Dichloropyrido[2,3-d]pyrimidine

Uniqueness

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the thieno[3,2-d]pyrimidine ring This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKZDOFEASCBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508127
Record name 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-82-8
Record name 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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